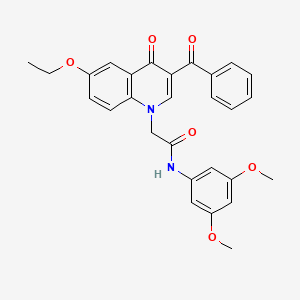

2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide

Beschreibung

2-(3-Benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide is a synthetic quinoline-derived compound characterized by a benzoyl group at position 3 of the quinoline core, an ethoxy substituent at position 6, and an N-linked 3,5-dimethoxyphenylacetamide moiety.

Eigenschaften

IUPAC Name |

2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N2O6/c1-4-36-20-10-11-25-23(15-20)28(33)24(27(32)18-8-6-5-7-9-18)16-30(25)17-26(31)29-19-12-21(34-2)14-22(13-19)35-3/h5-16H,4,17H2,1-3H3,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQTAVZPUYUKDSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC(=CC(=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an anthranilic acid derivative reacts with a ketone.

Introduction of the benzoyl group: This step might involve Friedel-Crafts acylation.

Ethoxylation: Introduction of the ethoxy group can be done using ethyl iodide in the presence of a base.

Formation of the acetamide linkage: This can be achieved by reacting the quinoline derivative with 3,5-dimethoxyphenyl acetic acid in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to improve yield and purity, as well as scaling up the reactions to a larger scale. This might include the use of continuous flow reactors and automated synthesis equipment.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the ethoxy group or the quinoline core.

Reduction: Reduction reactions could target the carbonyl groups in the benzoyl or quinoline moieties.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the quinoline ring or the benzoyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

Research has indicated that compounds similar to 2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide exhibit significant enzyme inhibitory activity. Specifically, studies have focused on:

- Acetylcholinesterase Inhibition: This compound has been evaluated for its potential to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. In vitro assays demonstrated promising results with IC50 values indicating effective inhibition .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| Compound A | 2.7 | Acetylcholinesterase |

| Compound B | 4.5 | Acetylcholinesterase |

Antioxidant Activity

The antioxidant properties of this compound have been investigated through various assays, revealing its potential to scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for developing therapeutic agents against oxidative stress-related diseases.

Neurological Disorders

Due to its ability to inhibit acetylcholinesterase, this compound may serve as a candidate for treating neurodegenerative disorders such as Alzheimer's disease. The modulation of neurotransmitter levels through enzyme inhibition can enhance cognitive function and memory retention.

Anti-cancer Properties

Preliminary studies suggest that derivatives of this compound may possess anti-cancer properties by inducing apoptosis in cancer cell lines. Further research is required to elucidate the mechanisms behind these effects and their applicability in clinical settings.

Case Study 1: Acetylcholinesterase Inhibitors

A recent study synthesized a series of compounds structurally related to This compound , focusing on their inhibitory effects on AChE. The results indicated that modifications in the aromatic rings significantly impacted inhibitory potency, leading to the identification of more potent derivatives .

Case Study 2: Antioxidant Evaluation

Another investigation assessed the antioxidant capacity of this compound using DPPH and ABTS assays. Results showed that it effectively reduced oxidative stress markers in vitro, suggesting its potential role as a therapeutic agent in oxidative stress-related conditions .

Wirkmechanismus

The mechanism of action of 2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it might interfere with cell division or induce apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Below is a detailed comparison with a closely related compound from the provided evidence:

Compound of Interest

Name: 2-(3-Benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide Key Features:

- Quinoline core: Positions 3 (benzoyl), 6 (ethoxy), and 4-oxo-1,4-dihydroquinoline.

- Acetamide side chain : N-linked to 3,5-dimethoxyphenyl.

Analog from

Name: N-(3,5-Dimethoxyphenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide (CAS: 866345-30-4) Key Features:

- Modified core: [1,4]Dioxino[2,3-g]quinolin-6-yl ring system.

- Substituents : 4-Ethoxybenzoyl at position 8 (vs. benzoyl at position 3 in the compound of interest).

- Acetamide side chain : Identical N-(3,5-dimethoxyphenyl) group.

Structural and Functional Analysis

Key Observations :

Substituent Effects : The 4-ethoxybenzoyl group in the analog (position 8) vs. the benzoyl group (position 3) in the compound of interest may influence steric interactions with biological targets. Ethoxy groups generally enhance metabolic stability compared to methoxy or hydroxy groups.

Pharmacophore Overlap : Both compounds retain the N-(3,5-dimethoxyphenyl)acetamide moiety, suggesting shared targeting of aromatic or hydrophobic binding pockets in enzymes like kinases or cytochrome P450 isoforms.

Research Findings and Implications

- Bioactivity Prediction : The dimethoxyphenyl group is associated with kinase inhibition (e.g., EGFR or VEGFR) in related compounds, though experimental validation is required for both structures .

- Solubility and ADME: The dioxino ring in the analog may confer better aqueous solubility due to increased polarity, whereas the compound of interest’s benzoyl group could enhance lipophilicity and membrane permeability.

- Synthetic Accessibility: The compound of interest’s linear quinoline structure may be easier to synthesize than the fused dioxinoquinoline system, which requires additional cyclization steps .

Biologische Aktivität

The compound 2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide is a member of the dihydroquinoline family, known for its diverse pharmacological properties. This article explores its biological activity, focusing on its anticancer potential, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is , with a complex structure that contributes to its biological efficacy. The compound features a benzoyl group, an ethoxy group, and a dimethoxyphenyl substituent, which play crucial roles in its interaction with biological targets.

Biological Activity Overview

Research indicates that derivatives of dihydroquinoline exhibit various biological activities, particularly in anticancer applications. The specific compound under review has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.

Anticancer Mechanisms

- Cell Cycle Arrest : The compound has been reported to cause G2/M phase arrest in cancer cells. This effect is crucial for preventing the proliferation of malignant cells.

- Apoptosis Induction : It activates apoptotic pathways through the cleavage of caspases and modulation of Bcl-2 family proteins. These processes lead to programmed cell death in cancerous cells.

- Microtubule Disruption : Similar compounds have demonstrated the ability to inhibit tubulin polymerization, leading to disrupted microtubule dynamics essential for mitosis.

Case Studies

-

In Vitro Studies : In studies involving various cancer cell lines (e.g., PC-3 prostate cancer, HepG2 liver cancer), the compound exhibited IC50 values ranging from 0.85 to 3.32 μM, indicating potent anticancer activity .

Cell Line IC50 (μM) PC-3 0.85 HepG2 1.81 A549 0.90 NCI/ADR-RES 1.53 - Mechanistic Insights : The compound's mechanism involves the activation of cyclin-dependent kinases (CDKs) and alterations in cyclin expression levels, which are pivotal for cell cycle regulation .

Comparative Analysis

A comparative analysis with other quinolone derivatives shows that while many exhibit anticancer properties, the specific compound demonstrates superior efficacy due to its unique structural features.

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 0.85 - 3.32 | G2/M arrest, apoptosis |

| 2-Phenyl-4-quinolone | 0.90 - 1.81 | Tubulin inhibition |

| Other quinolone derivatives | Varies | Various mechanisms including apoptosis |

Q & A

Q. What are the key steps in synthesizing 2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitutions and cyclization. For example, analogous acetamide derivatives are synthesized via acylation (e.g., acetyl chloride in CH₂Cl₂ with Na₂CO₃ as a base) and purified via gradient silica gel chromatography (MeOH/CH₂Cl₂) and recrystallization (e.g., ethyl acetate) . Optimization may require iterative reagent addition (e.g., double Na₂CO₃/acetyl chloride addition to drive reactions to completion) and monitoring via TLC. Yield improvements (e.g., 58% in related compounds) depend on stoichiometric control and solvent selection .

Q. How can researchers confirm the molecular structure of this compound using spectroscopic methods?

- Methodological Answer : Combine ¹H/¹³C NMR (e.g., δ 7.69 ppm for aromatic protons, δ 169.8 ppm for carbonyl carbons) and ESI/APCI mass spectrometry (e.g., M+H at m/z 347) . For complex splitting patterns (e.g., J = 8.4 Hz in aromatic protons), use high-field NMR (≥300 MHz) and compare with computational predictions (e.g., DFT-calculated chemical shifts). Advanced techniques like 2D NMR (COSY, HSQC) resolve overlapping signals in multi-substituted aromatic systems .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For instance, if kinase inhibition in vitro does not correlate with cellular efficacy, consider:

Q. How can computational modeling predict the compound’s reactivity in novel reaction pathways?

- Methodological Answer : Use density functional theory (DFT) to calculate transition states and activation energies for proposed reactions (e.g., quinoline ring functionalization). Software like Gaussian or ORCA models electron-deficient sites (e.g., 4-oxo group) prone to nucleophilic attack. Validate predictions with kinetic studies (e.g., pseudo-first-order rate constants under varying pH) .

Q. What experimental designs minimize side products during the synthesis of analogs with modified substituents?

- Methodological Answer :

- Protecting groups : Temporarily block reactive sites (e.g., 3,5-dimethoxyphenyl amine) with Boc or Fmoc groups during benzoylation .

- Parallel optimization : Use Design of Experiments (DoE) to test variables (temperature, catalyst loading) in high-throughput microreactors .

- In-line analytics : Implement FTIR or ReactIR to monitor intermediate formation in real time .

Q. How does the electronic environment of the 3-benzoyl group influence the compound’s photostability?

- Methodological Answer : Conduct UV-vis spectroscopy (λmax ~255 nm for related acetamides) under controlled light exposure . Compare degradation rates (HPLC) of derivatives with electron-withdrawing (e.g., nitro) vs. donating (e.g., methoxy) substituents. Computational TD-DFT simulations correlate excited-state lifetimes with substituent effects .

Data Analysis & Theoretical Frameworks

Q. How can researchers reconcile discrepancies between computational binding affinity predictions and experimental IC₅₀ values?

- Methodological Answer :

- Force field refinement : Adjust parameters in docking software (AutoDock, Schrödinger) to account for solvation effects and protein flexibility .

- Experimental replicates : Perform SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) across multiple replicates .

- Free energy perturbation (FEP) : Calculate relative binding energies for mutations near the binding pocket .

Q. What statistical methods are robust for analyzing dose-response curves with non-linear behavior?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.